Methyl 2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylate
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Overview
Description
Methyl 2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The bromine and chlorine substituents are introduced via halogenation reactions using reagents such as bromine and chlorine gas or their respective halogenating agents.
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogens, while coupling reactions can result in biaryl or polyaryl compounds.
Scientific Research Applications
Methyl 2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate
- Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylate
Uniqueness
Methyl 2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylate is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and potential applications. The combination of these substituents can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNO2/c1-24-19(23)14-10-17(12-2-6-15(20)7-3-12)22-18(11-14)13-4-8-16(21)9-5-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREIGSSANHDXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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